rel-(R,S)-Formoterol

説明

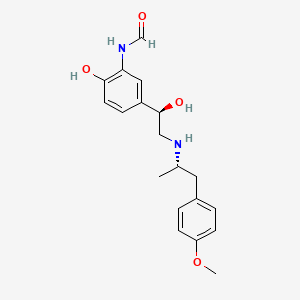

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZSYCZIITTYBL-DJJJIMSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67346-51-4, 532414-36-1 | |

| Record name | N-(2-Hydroxy-5-((1R)-1-hydroxy-2-(((1S)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067346514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-(((1SR)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0532414361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-HYDROXY-5-((1R)-1-HYDROXY-2-(((1S)-2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97US9FRYV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(2-HYDROXY-5-((1RS)-1-HYDROXY-2-(((1SR)-2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/676M446L26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Stereoselective Preparation of Formoterol Isomers

Strategies for Racemic Formoterol (B127741) Synthesis

The synthesis of racemic formoterol has been approached through several methods. One common strategy involves the reaction of 3-nitro-4-benzyloxy-α-(N-substituted aminomethyl)benzyl alcohols as key intermediates. google.com Another approach utilizes the coupling of racemic 4-benzyloxy-3-nitrostyrene oxide with an appropriate amine. google.com These methods typically produce a mixture of all four stereoisomers, which then require separation to isolate the desired (R,R)-enantiomer. A process for preparing racemic formoterol is also described in U.S. Patent No. 3,994,974. google.com The resulting diastereomers can then be separated as detailed by Murase et al. google.com

Development of Stereoselective Synthetic Pathways

Given the superior therapeutic profile of the (R,R)-enantiomer, significant research has focused on stereoselective synthetic routes to produce this isomer with high purity. These methods aim to control the stereochemistry at the two chiral centers during the synthesis, thereby avoiding the need for extensive purification of the final product.

One of the earliest and most direct methods for obtaining enantiomerically pure formoterol is through the resolution of racemic mixtures using diastereomeric crystallization. This technique involves reacting racemic formoterol with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts. google.comgoogle.com These salts, having different physical properties, can then be separated by fractional crystallization. google.com For instance, the (R,R)- and (S,S)-isomers have been successfully separated from a racemic mixture by using optically active tartaric acid. allfordrugs.com The process often requires multiple crystallizations to achieve high enantiomeric purity. google.com L-tartaric acid has been used to crystallize (R,R)-formoterol, yielding a product with high chemical and enantiomeric purity. google.com

Another approach involves the resolution of a key chiral intermediate. For example, the racemic N-benzylamine sidechain can be resolved using L- or D-mandelic acid. After several crystallizations, the optically pure benzylamine (B48309) mandelic acid salt is obtained, which can then be used in the synthesis of the desired formoterol isomer. google.com

A dynamic diastereomeric crystallization method has also been developed. This process involves the continuous separation of the mother liquors, racemization over a fixed-bed catalyst, and recycling back to the crystallizer, a process termed resolution–racemization–recycle (R³). researchgate.net

Chiral auxiliaries are often employed to induce stereoselectivity in the synthesis of formoterol precursors. One such method involves coupling a racemic styrene (B11656) oxide with an optically pure amine. For example, racemic 4-benzyloxy-3-nitrostyrene oxide can be coupled with an optically pure (R,R)- or (S,S)-N-(1-phenylethyl)-N-(1-(p-methoxyphenyl)-2-propyl)amine. This reaction produces a diastereomeric mixture of formoterol precursors, which can then be separated. google.comallfordrugs.com

Another strategy utilizes (2R)-2-(4-ethoxyphenyl)propan-1-amine as a chiral auxiliary to enhance stereoselectivity and yield in the synthesis of formoterol. This method has demonstrated high enantioselectivity (>99.5% ee) and a yield of approximately 85%. The synthesis of key intermediates for (R,R)-formoterol has also been achieved using N-(1-phenylethyl)aziridine-2-carboxylates as chirons. beilstein-journals.org

Asymmetric catalysis offers a highly efficient route to enantiomerically pure formoterol by using a small amount of a chiral catalyst to generate a large amount of a single enantiomer.

Asymmetric transfer hydrogenation is another powerful technique. (R,R)-formoterol has been synthesized in seven steps starting from 4-hydroxyl-3-nitro-acetophenone. The key step is the Rh-catalyzed asymmetric transfer hydrogenation of a chiral secondary alcohol intermediate using (S,S)-PEGBsDPEN as the ligand and sodium formate (B1220265) as the hydrogen source. nih.gov Dendritic ruthenium complexes have also shown high catalytic activity and enantioselectivity in the asymmetric transfer hydrogenation of ketones and imines, which are relevant transformations in formoterol synthesis. acs.org

Furthermore, transition metal-catalyzed asymmetric hydrogenation of enamides provides a practical route to chiral β-aryl isopropylamines, which are important building blocks for formoterol. nih.gov

Chromatographic methods are widely used for the analytical and preparative separation of formoterol enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common approach. mdpi.com

Various commercial HPLC columns have been tested for the enantioselective separation of formoterol. The Chiralpak AD-H column, an amylose-based CSP, has shown excellent selectivity for formoterol enantiomers. asianpubs.org Another effective CSP is based on the macrocyclic glycopeptide antibiotic teicoplanin. researchgate.net

An alternative to using a chiral column is the chiral mobile phase additive technique with an achiral column. chemrxiv.orgchemrxiv.org In this method, a chiral selector, such as sulfated β-cyclodextrin, is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard reversed-phase column like a C8 or C18. chemrxiv.orgchemrxiv.orgnih.gov

Preparative HPLC has also been employed to separate diastereomeric mixtures of formoterol precursors. google.comgoogle.com

| Technique | Description | Key Reagents/Materials | Outcome |

| Diastereomeric Crystallization | Separation of diastereomeric salts based on differential solubility. | Optically active tartaric acid, L- or D-mandelic acid. | Isolation of enantiomerically pure formoterol isomers. |

| Chiral Auxiliary Synthesis | Use of a chiral molecule to direct the stereochemical outcome of a reaction. | (R,R)- or (S,S)-N-(1-phenylethyl)-N-(1-(p-methoxyphenyl)-2-propyl)amine. | Diastereomeric precursors that can be separated. |

| Asymmetric Catalysis | Use of a chiral catalyst for enantioselective transformations. | Chiral oxazaborolidine catalysts, Rh-based transfer hydrogenation catalysts. | High enantiomeric excess of the desired isomer. |

| Chromatographic Resolution | Separation of enantiomers using chromatography. | Chiral stationary phases (e.g., Chiralpak AD-H), chiral mobile phase additives (e.g., sulfated β-cyclodextrin). | Analytical and preparative separation of enantiomers. |

Asymmetric Catalysis in Formoterol Synthesis

Synthesis of Formoterol Derivatives and Analogues

The synthesis of formoterol derivatives and analogues has been explored to investigate structure-activity relationships and to develop new compounds with improved properties. One study described the synthesis of a series of long-chain formoterol analogues where the terminal ether residue of the β-phenethyl-amino-substituent was extended. nih.gov These analogues were evaluated as β2-adrenoceptor agonists to understand the factors controlling the magnitude and duration of receptor activation. nih.gov The synthesis of these analogues often follows similar synthetic routes to formoterol, involving the coupling of appropriate amine and epoxide building blocks.

Molecular Pharmacology and Receptor Interaction Mechanisms of Formoterol Stereoisomers

Beta-Adrenergic Receptor Subtype Selectivity and Affinity Profiling

Comparative Binding Affinity of Formoterol (B127741) Stereoisomers to Beta-Adrenoceptors (e.g., β2, β1, β3)

The stereoisomers of formoterol exhibit marked differences in their binding affinities for β-adrenergic receptor subtypes. The (R,R)-enantiomer demonstrates a significantly higher affinity for the human β2-adrenoceptor compared to the (S,S)-enantiomer. nih.gov Research indicates that (R,R)-formoterol has approximately a 1000-fold greater affinity for the β2-adrenoceptor than (S,S)-formoterol. nih.gov Specifically, the affinity (Ki) of (R,R)-formoterol for the human β2-adrenoceptor has been reported as 2.9 nM, while the affinity for (S,S)-formoterol is 3100 nM. nih.gov

Formoterol is highly selective for the β2-adrenoceptor over the β1 and β3 subtypes. researchgate.net This selectivity is primarily attributed to its higher affinity for the β2 receptor. researchgate.net While the intrinsic efficacy of formoterol is similar across all three receptor subtypes, its preferential binding to β2-adrenoceptors dictates its primary pharmacological action. researchgate.netnih.gov

| Stereoisomer | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| (R,R)-Formoterol | β2-Adrenoceptor | 2.9 | nih.gov |

| (S,S)-Formoterol | β2-Adrenoceptor | 3100 | nih.gov |

| Formoterol (Racemic) | β2-Adrenoceptor | 74 | atsjournals.org |

Intracellular Signaling Pathways Modulated by Formoterol Isomers

Adenylyl Cyclase Activation and Cyclic AMP (cAMP) Generation

The primary mechanism of action for formoterol involves the activation of β2-adrenoceptors, which are G-protein coupled receptors (GPCRs). researchgate.net This activation stimulates the Gsα subunit of the G-protein, leading to the activation of adenylyl cyclase. researchgate.netimrpress.com Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). imrpress.comnih.gov

Both (R,R)- and (S,S)-formoterol can increase intracellular cAMP levels. However, the (R,R)-enantiomer is significantly more potent. researchgate.net Studies in PC3 cells have shown that (R,R)-formoterol and (R,S)-formoterol achieve maximal cAMP generation at approximately 10⁻⁸ M, whereas the (S,S)-isomer requires a much higher concentration of about 10⁻⁶ M to produce a lesser maximal response. researchgate.net The EC50 values for cAMP generation further highlight this difference, with (R,R)-formoterol being approximately 100-fold more potent than (S,S)-formoterol. researchgate.net

| Stereoisomer | EC50 (pM) | Reference |

|---|---|---|

| (R,R)-Formoterol | 10.5 ± 0.9 | researchgate.net |

| (R,S)-Formoterol | 11.0 ± 1.4 | researchgate.net |

| (S,S)-Formoterol | 1000 ± 15 | researchgate.net |

G-Protein Coupled Receptor (GPCR) Activation and Signaling Bias

Ligand binding to a GPCR can lead to the activation of different downstream signaling pathways, a phenomenon known as biased agonism. nih.govnih.gov Formoterol has been shown to act as a biased agonist at the β1-adrenoceptor, and this concept is also relevant to its action at the β2-adrenoceptor. nih.gov The binding of an agonist can stabilize different receptor conformations, which in turn can preferentially activate either G-protein-mediated signaling or β-arrestin-mediated pathways. nih.govresearchgate.net

The β2-adrenoceptor can couple to both Gsα and Giα proteins. researchgate.net While the primary therapeutic effect of formoterol is mediated through Gsα and subsequent cAMP production, the potential for biased signaling towards or away from other pathways like β-arrestin recruitment exists. nih.gov Formoterol has been observed to have a weaker allosteric communication pipeline to the β-arrestin coupling interface compared to its strong G-protein communication. nih.gov Prolonged exposure to β2-agonists may lead to a switch in receptor coupling from Gs to Gi, which can have implications for long-term therapeutic efficacy. nih.gov

Downstream Cellular Events and Mediator Modulation (e.g., mast cell and eosinophil mediator release inhibition)

The increase in intracellular cAMP initiated by formoterol leads to various downstream cellular effects. In airway smooth muscle, elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates several target proteins. imrpress.com This cascade ultimately results in the relaxation of the smooth muscle and bronchodilation. imrpress.com

Molecular Dynamics and Computational Docking Studies

Computational methods such as molecular dynamics (MD) simulations and docking studies have provided profound insights into how formoterol stereoisomers interact with the β2-adrenoceptor (β2-AR) at a molecular level. These studies help elucidate the structural basis for formoterol's binding affinity and efficacy.

Protein-ligand interaction fingerprint (PLIF) analysis from docking studies reveals the specific types and frequencies of interactions between a ligand and a receptor. For formoterol, these fingerprints highlight a distinct pattern of interactions within the β2-AR binding pocket.

Computational studies comparing formoterol with other β2-AR agonists have identified unique interaction patterns. The methoxyphenyl group of formoterol shows a higher frequency of interaction with specific residues like V114 and F193, while its formamide (B127407) group interacts more frequently with C191. nih.gov These distinct interactions are believed to contribute to formoterol's unique signaling profile. nih.gov A common feature among most β-adrenergic ligands, including formoterol, is an ethanolamine (B43304) moiety that establishes a critical hydrogen bond network with the receptor. acs.org Pharmacophore models, which define the essential 3D arrangement of chemical features necessary for biological activity, have been developed for selective β2-agonists. A successful model for β2-agonists includes five key features: a hydrogen-bond acceptor, a hydrogen-bond donor, two aromatic rings, and a positive ionizable group. nih.gov

Site-directed mutagenesis, molecular modeling, and cryogenic electron microscopy (cryo-EM) have collectively identified several crucial amino acid residues within the β2-adrenoceptor that form the binding site for formoterol. nih.govresearchgate.netatsjournals.org These interactions anchor the molecule within the receptor's transmembrane (TM) helices and are essential for receptor activation.

The binding pocket for formoterol is located deep within the receptor core, between TM helices 3, 5, 6, and 7. ersnet.orgresearchgate.net Key interactions can be categorized as polar (hydrophilic) or non-polar (hydrophobic).

Polar Interactions: The protonated amine of formoterol's ethanolamine side chain forms a strong ionic bond with the carboxylate group of Aspartate 113 (D113) in TM3. nih.govresearchgate.netatsjournals.org The hydroxyl groups of the formoterol molecule form hydrogen bonds with serine residues on TM5, specifically Serine 203 (S203) and Serine 207 (S207) . nih.govresearchgate.netnih.gov Additional polar interactions involve Asparagine 312 (N312) and Tyrosine 316 (Y316) in TM7. researchgate.netnih.gov

Hydrophobic and Other Interactions: The aromatic portions of the formoterol molecule engage in hydrophobic interactions with several residues, stabilizing its position in the binding pocket. These include Valine 114 (V114) in TM3, Phenylalanine 193 (F193) in TM5, and Phenylalanine 289 (F289) , Phenylalanine 290 (F290) , and Tyrosine 308 (Y308) in TM6 and TM7. nih.govresearchgate.net The formamide group has been noted to interact specifically with Cysteine 191 (C191) . nih.gov

Table 1: Key Amino Acid Residues in the β2-Adrenoceptor Interacting with Formoterol

| Residue | Location (Transmembrane Helix) | Interaction Type | Reference |

|---|---|---|---|

| D113 | TM3 | Ionic Bond, Hydrogen Bond | researchgate.netatsjournals.orgnih.gov |

| V114 | TM3 | Hydrophobic | nih.gov |

| V117 | TM3 | Hydrophobic | researchgate.net |

| C191 | TM5 | Hydrogen Bond | nih.gov |

| F193 | TM5 | Hydrophobic | nih.govresearchgate.net |

| S203 | TM5 | Hydrogen Bond | nih.govresearchgate.netnih.gov |

| S207 | TM5 | Hydrogen Bond | nih.govresearchgate.netnih.gov |

| F289 | TM6 | Hydrophobic | researchgate.net |

| F290 | TM6 | Hydrophobic | researchgate.netersnet.org |

| Y308 | TM7 | Hydrophobic | nih.govresearchgate.net |

| N312 | TM7 | Hydrogen Bond | researchgate.netnih.gov |

| Y316 | TM7 | Hydrogen Bond | researchgate.net |

G-protein-coupled receptors like the β2-AR are not static structures; they exist in a dynamic equilibrium between multiple conformational states, primarily an inactive state (R) and an active state (R). nih.govnih.gov Agonist binding stabilizes the active R conformation, leading to downstream signaling.

Computational and biophysical studies show that different ligands can stabilize distinct receptor conformations. plos.org Formoterol, as a full agonist, effectively shifts the equilibrium towards the fully active R* state. nih.govnih.gov NMR spectroscopy has demonstrated that the receptor's transmembrane region exists in a conformational equilibrium between the inverse agonist-bound state and the full agonist-bound state. The degree to which a ligand populates the active state directly correlates with its efficacy. nih.gov Cryo-EM analysis of the formoterol-β2-AR complex reveals that agonist binding induces structural changes, resulting in a slightly larger ligand-binding pocket compared to when the receptor is bound by other molecules. researchgate.net This conformational flexibility is crucial for accommodating the ligand and initiating the signaling cascade.

Identification of Key Amino Acid Residues in Receptor Binding Sites (e.g., V114, F193, C191, S203, S207)

Intrinsic Activity and Efficacy of Formoterol Stereoisomers as Agonists

Intrinsic activity, or efficacy, refers to the ability of a drug-receptor complex to produce a maximal functional response. researchgate.net Ligands are classified based on their efficacy, ranging from full agonists to partial agonists, antagonists, and inverse agonists. nih.gov

The (R,R)-enantiomer of formoterol is characterized as a high-efficacy, full agonist at the human β2-adrenoceptor. nih.govmdpi.comatsjournals.org In comparative studies, formoterol demonstrates higher intrinsic activity than the partial agonist salmeterol (B1361061) and the short-acting agonist salbutamol (B1663637). nih.govnih.gov For instance, one study reported that the maximum effect (Emax) for formoterol was 90% of the Emax for the non-selective full agonist isoprenaline, whereas the values for salmeterol and salbutamol were 38% and 47%, respectively. nih.gov This high intrinsic efficacy means that formoterol can produce a maximal or near-maximal response even when only a fraction of the available receptors are occupied. nih.gov

While formoterol is highly selective for the β2-adrenoceptor over the β1 and β3 subtypes, this selectivity is primarily due to a higher binding affinity for the β2 subtype, not a difference in intrinsic efficacy across the receptor subtypes. researchgate.netnih.gov The intrinsic efficacy of formoterol is similar at β1, β2, and β3 receptors. researchgate.netnih.gov The combination of high affinity and high intrinsic efficacy at the β2-AR underlies formoterol's potent bronchodilator action. nih.gov

Table 2: Comparative Intrinsic Activity (Efficacy) of β2-Adrenoceptor Agonists

| Compound | Agonist Classification | Intrinsic Activity (% of Isoprenaline Max Effect) | Reference |

|---|---|---|---|

| Isoprenaline | Full Agonist (Reference) | 100% | nih.gov |

| (R,R)-Formoterol | Full Agonist | 90% | nih.gov |

| Salbutamol | Partial Agonist | 47% | nih.gov |

| Salmeterol | Partial Agonist | 38% | nih.gov |

| Indacaterol | Full Agonist | 73% | nih.gov |

Structure Activity Relationships Sar of Formoterol and Its Analogues

Elucidation of Key Structural Features for β2-Adrenoceptor Agonism

The significant β2-adrenoceptor agonism of formoterol (B127741) is attributed to several key structural features within its N-[2-hydroxy-5-(1-hydroxy-2-{[2-(4-methoxyphenyl)-1-methylethyl]amino}ethyl)phenyl]formamide framework. nih.gov The fundamental pharmacophore for all adrenergic agonists is a substituted phenethylamine, which is present in formoterol and contributes to its duration of action. wikipedia.org

The molecule's interaction with the β2-adrenoceptor is a complex interplay of various functional groups:

Phenolic Hydroxyl Groups: The hydroxyl groups on the phenyl ring are crucial for direct interaction with the β-adrenergic receptor. wikipedia.org Specifically, the 3-formamido and 4-hydroxy substituents on the phenyl ring are vital for its activity. nih.gov The primary metabolism of formoterol involves direct glucuronidation at its phenolic hydroxyl group. drugs.commedicaldialogues.infda.gov

Ethanolamine (B43304) Side Chain: The ethanolamine portion of the molecule, particularly the hydroxyl group on the β-carbon, facilitates direct binding to the β-receptor. wikipedia.org

N-Substituent: The nature of the substituent on the nitrogen atom plays a significant role in determining the selectivity for the β-receptor. wikipedia.org In formoterol, the N-substituted p-methoxy-α-methylphenethyl group is a key contributor to its high potency and direct action at the β2-receptor. wikipedia.org This lipophilic group is thought to interact with a specific pocket within the receptor, contributing to the compound's long duration of action.

Studies have shown that formoterol possesses a high affinity for the β2-adrenoceptor, which is a measure of its ability to bind to the receptor. nih.goversnet.org This high affinity, coupled with its intrinsic efficacy (the ability to activate the receptor upon binding), underpins its potent bronchodilatory effects. nih.govresearchgate.net Formoterol acts as a full agonist at the β2-adrenoceptor. mdpi.com

Impact of Chiral Centers on Pharmacological Activity and Selectivity

Formoterol has two chiral centers, which results in the existence of four stereoisomers: (R,R), (S,S), (R,S), and (S,R). google.com The commercially available formoterol is a racemic mixture of the (R,R) and (S,S) enantiomers. nih.govdrugbank.comresearchgate.net

Significant differences in pharmacological activity exist between the enantiomers:

The (R,R)-enantiomer (arformoterol): This isomer is the active component, exhibiting a much higher potency and affinity for the β2-adrenoceptor compared to the (S,S)-enantiomer. semanticscholar.orgnih.gov In fact, (R,R)-formoterol has been reported to be up to 1000 times more active than (S,S)-formoterol. wikipedia.orgnih.gov Studies have shown that (R,R)-formoterol is the more potent β2-AR agonist across various test systems. diva-portal.org

The (S,S)-enantiomer: This isomer is considered inactive or significantly less active. drugbank.comnih.gov There is some evidence to suggest that the (S,S)-enantiomer may even have some undesirable effects, potentially antagonizing the actions of the (R,R)-enantiomer. nih.gov

The stereoselectivity of formoterol's action highlights the importance of the three-dimensional arrangement of atoms for effective interaction with the chiral environment of the β2-adrenoceptor. nih.gov The development of the single enantiomer drug, arformoterol (B195475), is an example of a "chiral switch" aimed at providing a more refined therapeutic agent. semanticscholar.org

Table 1: Comparison of Formoterol Enantiomers

| Enantiomer | Activity at β2-Adrenoceptor | Potency Ratio (R,R vs. S,S) |

|---|---|---|

| (R,R)-Formoterol (Arformoterol) | High | ~1000-fold greater |

| (S,S)-Formoterol | Low/Inactive | - |

| (R,R/S,S)-Formoterol (Racemic) | Active | - |

Design and Synthesis of Novel Formoterol Derivatives with Modified SAR

The understanding of formoterol's structure-activity relationships has spurred the design and synthesis of novel analogues with the aim of improving properties such as duration of action, selectivity, and metabolic stability.

Research in this area has explored modifications at various positions of the formoterol scaffold:

N-Substituent Modification: The synthesis of long-chain formoterol analogues, where the terminal ether residue of the β-phenethyl-amino-substituent was extended, has been investigated to understand the factors controlling the magnitude and duration of receptor activation. nih.gov

Aromatic Ring Substitution: The discovery of a marine natural product with a 4-hydroxybenzothiazolone core acting as a phenol (B47542) bioisostere has led to the exploration of a new series of β2-AR agonists. researchgate.net

Scaffold Hopping: By applying approaches like scaffold hopping and bioisosteric replacement, researchers have designed novel thienopyrimidine derivatives based on the structure of known kinase inhibitors. nih.gov

Antedrug Approach: The design of long-acting β2-adrenergic receptor agonists that incorporate metabolic inactivation pathways represents an "antedrug" strategy to enhance safety. guidetopharmacology.org

One example of a novel derivative is Carmoterol , a pure (R,R)-isomer that possesses structural elements from both formoterol and procaterol. nih.gov Another area of investigation involves creating derivatives with fluorescent labels to study their interaction with the receptor. nottingham.ac.uk The synthesis of these novel compounds often involves multi-step reaction sequences, including the coupling of optically pure intermediates to ensure the desired stereochemistry. google.comacs.org

Computational Chemistry Approaches in SAR Studies

Computational chemistry has become an indispensable tool in the study of structure-activity relationships for formoterol and its analogues. These methods provide valuable insights into the molecular interactions governing ligand-receptor binding and activation.

Various computational techniques have been employed:

Molecular Modeling: Computer-assisted molecular modeling has been used to predict the three-dimensional structure of formoterol and its interaction with the β2-adrenoceptor. ersnet.orgresearchgate.net These models help to visualize the binding of the agonist to key amino acid residues within the receptor's active site. ersnet.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to develop mathematical models that correlate the chemical structure of compounds with their biological activity. scribd.com This approach can be used to predict the activity of novel derivatives before their synthesis.

Homology Modeling: In the absence of an experimentally determined crystal structure, homology modeling can be used to build a three-dimensional model of the β2-adrenoceptor based on the known structures of related proteins. nottingham.ac.uk

Virtual Screening and de novo Design: Computational methods like virtual screening and de novo drug design are employed to identify new hit compounds from large chemical libraries or to design novel molecules with desired properties. frontiersin.org

Quantum Chemistry Methods: Ab initio and Density Functional Theory (DFT) methods have been used to investigate the optimized structure, pKa values, and thermodynamic properties of formoterol in solution. researchgate.net

These computational approaches, often used in conjunction with experimental data, facilitate a more rational approach to drug design, helping to prioritize the synthesis of compounds with the highest potential for desired pharmacological activity. nih.govdoi.org

Preclinical Pharmacological and Toxicological Investigations of Formoterol Stereoisomers

In Vitro Pharmacodynamic Characterization

Assessment of Bronchodilatory Activity in Isolated Animal Tissues (e.g., guinea pig trachea, human bronchus)

In vitro studies using isolated airway tissues have been crucial in elucidating the stereoselective effects of formoterol (B127741). Investigations on guinea pig trachea and human bronchus preparations consistently demonstrate that the bronchodilatory activity of formoterol resides almost exclusively in the (R,R)-enantiomer. nih.gov

In both human bronchus and guinea pig trachea, (R,R)-formoterol and the racemic mixture produced concentration-dependent relaxation with a similar potency, exhibiting an EC50 of approximately 1 nM. nih.gov In stark contrast, the (S,S)-enantiomer was found to be over 1,000 times less potent than (R,R)-formoterol in both types of airway preparations. nih.govresearchgate.net Notably, within the concentration ranges tested, (S,S)-formoterol did not show any contractile effects on its own. nih.gov These findings highlight that the (R,R)-isomer is the active component responsible for the relaxation of airway smooth muscle. nih.govdiva-portal.org

Further studies confirmed the superior potency of the (R,R)-enantiomer in relaxing airway smooth muscle that had been contracted with various stimuli. diva-portal.org The eudismic ratio, which is the potency ratio of the more active enantiomer to the less active one, for formoterol is approximately 800 as evaluated on tracheal smooth muscle. ucl.ac.be Research also indicates that the less active (S,S)-enantiomer does not interfere with the relaxing effect of the (R,R)-enantiomer. ucl.ac.be

| Preparation | Isomer | Potency (EC50/pD2) | Key Finding | Reference |

| Guinea Pig Trachea | (R,R)-Formoterol | EC50 ~ 1 nM | High potency, responsible for relaxation. | nih.gov |

| Guinea Pig Trachea | (S,S)-Formoterol | >1000x less potent than (R,R) | Negligible bronchodilatory activity. | nih.gov |

| Guinea Pig Trachea | Racemic Formoterol | EC50 ~ 1 nM | Potency similar to (R,R)-formoterol. | nih.gov |

| Human Bronchus | (R,R)-Formoterol | EC50 ~ 1 nM | High potency, responsible for relaxation. | nih.gov |

| Human Bronchus | (S,S)-Formoterol | >1000x less potent than (R,R) | Negligible bronchodilatory activity. | nih.gov |

| Human Bronchus | Racemic Formoterol | EC50 ~ 1 nM | Potency similar to (R,R)-formoterol. | nih.gov |

Comparative Potency and Efficacy of Formoterol Isomers in Cellular Assays

Cellular assays, often measuring the production of cyclic AMP (cAMP) as a downstream marker of β2-adrenoceptor activation, corroborate the findings from isolated tissue studies. The (R,R)-enantiomer of formoterol demonstrates significantly higher affinity and potency at the human β2-adrenoceptor compared to the (S,S)-enantiomer. nih.gov

In studies using recombinant human β2-adrenergic receptors expressed in Sf9 cells, (R,R)-formoterol showed a binding affinity (Ki) of 2.9 nM, which was approximately 1000-fold greater than that of (S,S)-formoterol (Ki = 3100 nM). nih.gov This difference in receptor binding directly translates to the functional response of cAMP production. nih.gov In BEAS-2B cells, (R,R)-formoterol displayed high intrinsic activity relative to the full agonist isoproterenol, while (S,S)-formoterol showed low intrinsic activity. google.com Formoterol is considered a full agonist with high intrinsic efficacy, meaning it can elicit a maximal cellular response. mdpi.comnih.gov

| Assay System | Isomer | Parameter | Value | Key Finding | Reference |

| Recombinant human β2-AR (Sf9 cells) | (R,R)-Formoterol | Affinity (Ki) | 2.9 nM | ~1000-fold higher affinity than (S,S)-isomer. | nih.gov |

| Recombinant human β2-AR (Sf9 cells) | (S,S)-Formoterol | Affinity (Ki) | 3100 nM | Low affinity for the β2-adrenoceptor. | nih.gov |

| BEAS-2B cells | (R,R)-Formoterol | Intrinsic Activity | High | High capacity to stimulate cAMP production. | google.com |

| BEAS-2B cells | (S,S)-Formoterol | Intrinsic Activity | Low | Low capacity to stimulate cAMP production. | google.com |

Receptor Desensitization and Regulation Studies

Prolonged exposure to β2-agonists can lead to receptor desensitization, a process involving receptor phosphorylation and internalization, which can reduce the therapeutic response. Studies have investigated whether the formoterol isomers differ in their ability to induce desensitization.

The degree of agonist-induced desensitization of the β2-adrenoceptor has been linked to agonist efficacy. nih.gov High-efficacy agonists like formoterol can cause more receptor phosphorylation and internalization than lower-efficacy agonists. nih.gov In BEAS-2B cells pretreated for up to 48 hours with formoterol isomers, responsiveness was evaluated. google.com The results indicated that (R,R/S,S)-, (R,R)-, and (S,R)-formoterol had a greater effect on receptor loss compared to the (R,S)- and (S,S)-enantiomers. google.com

However, the clinical significance of these differences is complex. When agonists are compared at equi-effective concentrations rather than by receptor occupancy, a different picture can emerge. After prolonged exposure (24 hours), all agonists, regardless of their intrinsic efficacy, caused a similar degree of desensitization. nih.gov This suggests that despite differences in their molecular actions, the functional outcome in terms of long-term desensitization may be similar for full and partial agonists in a clinical context. nih.gov

In Vitro Modulation of Inflammatory Pathways by Formoterol Isomers

Beyond bronchodilation, β2-agonists can exert anti-inflammatory effects. Research has shown that formoterol isomers have differential, and sometimes opposing, effects on inflammatory pathways in vitro.

(R,R)-formoterol has been shown to have anti-inflammatory properties. For instance, it can reduce the levels of the inflammatory cytokine granulocyte-macrophage colony-stimulating factor (GM-CSF) in human airway smooth muscle cells. nih.govopenaccessjournals.com It also inhibits the release of mast cell mediators like histamine (B1213489) and leukotrienes from human lung tissue. Furthermore, (R,R)-formoterol has been found to suppress the release of inflammatory mediators from lipopolysaccharide (LPS)-stimulated mouse macrophages. umich.educapes.gov.br

Conversely, the (S,S)-enantiomer has been associated with pro-inflammatory effects in some studies. (S,S)-formoterol was found to increase levels of GM-CSF in human airway smooth muscle cells. nih.govopenaccessjournals.com In a murine asthma model, (S,S)-formoterol increased the secretion of IL-4, a key cytokine in allergic inflammation, whereas (R,R)-formoterol had no such effect. europa.eu

| Cell/Tissue Type | Isomer | Effect | Inflammatory Mediator | Reference |

| Human Airway Smooth Muscle Cells | (R,R)-Formoterol | Decrease | GM-CSF | nih.govopenaccessjournals.com |

| Human Airway Smooth Muscle Cells | (S,S)-Formoterol | Increase | GM-CSF | nih.govopenaccessjournals.com |

| Human Lung Mast Cells | (R,R)-Formoterol | Inhibition | Histamine, Leukotrienes | |

| Mouse Macrophages (LPS-stimulated) | (R,R)-Formoterol | Suppression | Inflammatory Mediators | umich.educapes.gov.br |

| Murine Asthma Model Cells | (S,S)-Formoterol | Increase | IL-4 | europa.eu |

In Vivo Preclinical Pharmacodynamic Studies in Animal Models

Evaluation of Bronchoprotective Effects in Sensitized Animal Models (e.g., guinea pigs)

In vivo studies in sensitized animal models of asthma, such as the ovalbumin-sensitized guinea pig, have confirmed the superior bronchoprotective effects of the (R,R)-enantiomer. amegroups.cn These models are used to simulate allergic asthma, where an allergen challenge induces bronchoconstriction and airway inflammation. nih.govnih.gov

In sensitized guinea pigs, (R,R)-formoterol was effective at inhibiting both histamine- and antigen-induced bronchoconstriction. nih.gov Its potency in this regard was greater than that of the racemic mixture, while the (S,S)-enantiomer was found to be ineffective. nih.gov Another study in sensitized guinea pigs and mice investigated the effects of oral administration of racemic formoterol and (R,R)-formoterol. The results showed that (R,R)-formoterol protected the lungs against the increase in lung resistance and the reduction in dynamic lung compliance induced by an ovalbumin challenge. amegroups.cn The efficacy of (R,R)-formoterol was found to be approximately twice that of the racemic mixture in this model. amegroups.cn

Furthermore, studies have shown that in tissues pretreated with (S,S)-formoterol, but not with (R,R)- or racemic formoterol, contractions in response to high concentrations of carbachol (B1668302) were exaggerated, suggesting a potential for the (S,S)-isomer to worsen airway hyperreactivity. nih.gov

Analysis of Cardiopulmonary Effects and Selectivity in Animal Models

In-vitro studies conducted on guinea pig trachea have demonstrated that racemic formoterol and its individual (R,R)- and (S,S)-enantiomers are highly selective beta-2-adrenoceptor agonists. sandoz.comhpra.ie The (R,R)-enantiomer is recognized as the active component responsible for the bronchodilatory effects. nih.gov In fact, the (R,R)-enantiomer exhibits a significantly higher potency, estimated to be around 1,000 times greater than that of the (S,S)-enantiomer in both guinea pig trachea and human bronchus preparations. nih.gov

Preclinical studies in various animal models have consistently shown the bronchodilatory action of formoterol. fda.gov In anesthetized guinea pigs, formoterol has been observed to inhibit histamine-induced plasma albumin extravasation. fda.gov Furthermore, in dogs with airway hyper-responsiveness, it has been shown to inhibit allergen-induced eosinophil influx. fda.gov

Cardiovascular effects, a common concern with beta-2 agonists, have also been evaluated in preclinical models. In dogs, administration of formoterol resulted in increased heart rate and force, as well as reddening of the mouth. fda.gov Chronic toxicity studies in rats revealed increased heart weight at higher doses. fda.gov Myocardial fibrosis was also observed in male rats after long-term inhalation exposure. fda.gov It's important to note that while beta-2 receptors are predominant in bronchial smooth muscle, they are also present in the human heart, which may account for potential cardiac effects even with highly selective beta-2 agonists. fda.gov

Table 1: Cardiopulmonary Effects of Formoterol Stereoisomers in Animal Models

| Effect | Animal Model | Key Findings |

| Bronchodilation | Guinea Pig, Dog | (R,R)-enantiomer is the active component, with significantly higher potency than the (S,S)-enantiomer. nih.gov |

| Anti-inflammatory | Guinea Pig, Dog | Inhibits histamine-induced plasma extravasation and allergen-induced eosinophil influx. fda.gov |

| Cardiovascular | Dog, Rat | Increased heart rate and force in dogs; increased heart weight and myocardial fibrosis in rats at higher doses. fda.govfda.gov |

Investigations into Mitochondrial Biogenesis Induction in Cellular and Animal Systems

Recent research has highlighted a novel aspect of formoterol's pharmacological profile: its ability to induce mitochondrial biogenesis. capes.gov.brnih.gov In studies involving primary renal proximal tubule cells and adult feline cardiomyocytes, formoterol exposure led to increases in both FCCP-uncoupled oxygen consumption rate (a marker of maximal electron transport chain activity) and mitochondrial DNA (mtDNA) copy number. nih.gov

Animal studies have corroborated these cellular findings. Mice treated with formoterol exhibited increased mtDNA copy number in the kidney and heart. nih.gov This was accompanied by an upregulation of peroxisome proliferator-activated receptor γ coactivator 1α (PGC-1α), a key regulator of mitochondrial biogenesis, and several genes involved in the mitochondrial electron transport chain. nih.gov Further research in mouse models of acute kidney injury has shown that formoterol treatment can restore renal function and stimulate mitochondrial biogenesis, suggesting a potential therapeutic role in organ recovery after injury. capes.gov.br In models of glomerular injury, formoterol has been found to accelerate the recovery of podocytes, specialized cells in the kidney, by inducing mitochondrial biogenesis. nih.gov

Preclinical Pharmacokinetic Profiles of Formoterol Isomers in Animal Species

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models (e.g., rats, dogs)

Preclinical studies in rats have investigated the disposition of formoterol enantiomers. Following inhalation of racemic formoterol, a modest enantioselective disposition was observed in both plasma and muscle tissue. utas.edu.au Specifically, there were relatively lower levels of (R,R)-formoterol compared to (S,S)-formoterol in plasma, while the opposite was observed in muscle tissue, with higher concentrations of the (R,R)-enantiomer. utas.edu.au This suggests that skeletal muscle may act as a significant enantioselective depot for beta-2 agonists. utas.edu.au

In lactating rats, formoterol has been detected in the milk after administration. sandoz.com Exploratory distribution studies using radiolabeled (R,R)-Formoterol and (S,S)-Formoterol have been conducted in rats after single-dose inhalation administration to further understand their distribution patterns. fda.gov

Enantioselective Metabolism and Chiral Inversion Analysis in Animal Systems

The metabolism of formoterol exhibits enantioselectivity. researchgate.net In-vitro studies using human liver microsomes have shown that glucuronidation, a major metabolic pathway for formoterol, occurs at a faster rate for the (S,S)-enantiomer. researchgate.net This stereoselective metabolism is a key factor contributing to the different pharmacokinetic profiles of the enantiomers. researchgate.net Importantly, there is no significant chiral inversion of the individual enantiomers back to the racemic mixture. nih.gov

Table 2: Enantioselective Disposition of Formoterol in Rats

| Compartment | Relative Concentration of Enantiomers |

| Plasma | (S,S)-formoterol > (R,R)-formoterol utas.edu.au |

| Muscle | (R,R)-formoterol > (S,S)-formoterol utas.edu.au |

Influence of Formulation on Pharmacokinetic Parameters in Preclinical Models

The formulation of inhaled drugs can significantly impact their pharmacokinetic profile. A preclinical study in Sprague-Dawley rats compared the pharmacokinetics of a fixed combination of formoterol, glycopyrrolate, and beclomethasone (B1667900) dipropionate delivered via pressurized metered-dose inhalers (pMDIs) using two different propellants: HFA134a and HFA152a. researchgate.net The results showed that the pharmacokinetic profiles of formoterol, glycopyrrolate, and beclomethasone dipropionate were similar with both propellants, with no statistically significant differences in systemic exposure parameters like Cmax and AUClast. researchgate.net This indicates that replacing the propellant HFA134a with the more environmentally friendly HFA152a did not significantly alter the plasma pharmacokinetic profile of formoterol in this preclinical model. researchgate.net

Preclinical Toxicology Research (Non-Human Specificities)

Preclinical toxicology studies have identified the cardiovascular system as a primary target for formoterol-related toxicity in animals. fda.govfda.gov In dogs, cardiotoxicity manifested as increased heart rate and force, reddening of the mouth, and myocardial degeneration at higher doses. fda.gov In rats, long-term treatment led to increased heart weight and myocardial fibrosis. fda.gov

Reproductive toxicity studies in rats revealed no impairment of fertility. sandoz.com However, at high oral doses administered during late pregnancy, formoterol was associated with stillbirth and neonatal mortality. nih.gov Teratology studies in rats and rabbits did not show evidence of malformations following oral administration. fda.gov

Carcinogenicity studies in mice and rats have been conducted. In mice, an increase in adrenal subcapsular adenomas and carcinomas, hepatocellular carcinomas, and uterine leiomyomas and leiomyosarcomas were observed. fda.govfda.gov In rats, findings included thyroid C-cell adenoma and carcinoma. fda.gov It is noted that tumors of the female rodent genital tract are an expected finding for beta-2 adrenergic agonists. fda.gov Formoterol was found to be negative in a battery of genotoxicity tests. fda.gov

General Toxicity Studies in Animal Models (e.g., 14-day inhalation studies in rats)

Preclinical studies on formoterol and its stereoisomers have been conducted in various animal models to assess general toxicity. In a 14-day inhalation toxicology study in rats, there were no discernible differences in the toxic effects between a formoterol fumarate (B1241708) inhalation solution and an approved dry powder formulation, suggesting comparable product performance. fda.gov During this study, which compared the two formulations, no treatment-related clinical signs, effects on body weight gain, serum troponin T levels, or target organs of toxicity were observed. fda.gov

Chronic inhalation toxicity studies have also been performed. In rats, studies lasting up to six months with arformoterol (B195475) (the (R,R)-isomer of formoterol) did not identify any treatment-related target organs of toxicity. fda.gov Similarly, a one-year chronic inhalation study with formoterol fumarate in rats identified a no-observed-adverse-effect level (NOAEL) at the lowest deposited dose based on the absence of histopathological findings. fda.gov However, other target organs of toxicity identified in rats in some studies included the testes, spleen, salivary gland, nasal cavity, and lungs. fda.gov

In dogs, chronic inhalation studies of up to nine months with arformoterol resulted in findings of sinus tachycardia and ventricular ectopic arrhythmias. fda.gov These cardiac effects were considered to be exaggerated pharmacological effects of the beta-2 adrenergic agonist. fda.gov Cardiac toxicity, a known effect of beta-adrenergic receptor agonists, was also observed in general toxicity studies with formoterol fumarate in both rats and dogs and was attributed to the pharmacological activity that increases heart rate. fda.gov

A study investigating the acute toxicity of formoterol isomers found that the minimum lethal intravenous dose was 100 mg/kg for (R,R)-formoterol and 50 mg/kg for (S,S)-formoterol, indicating that the toxicity of the (S,S)-isomer may not be directly related to beta-2 adrenoceptor binding. nih.gov

Interactive Data Table: General Toxicity Findings for Formoterol Stereoisomers

| Compound | Species | Duration | Route of Administration | Key Findings |

|---|---|---|---|---|

| Formoterol Fumarate | Rat | 14 days | Inhalation | No differences in toxic effects between inhalation solution and dry powder. No treatment-related clinical signs or target organ toxicity. fda.gov |

| Arformoterol ((R,R)-Formoterol) | Rat | Up to 6 months | Inhalation | No treatment-related target organs of toxicity identified. fda.gov |

| Formoterol Fumarate | Rat | 1 year | Inhalation | NOAEL identified at the lowest dose based on lack of histopathology. fda.gov Other studies noted effects on testes, spleen, salivary gland, nasal cavity, and lungs. fda.gov |

| Arformoterol ((R,R)-Formoterol) | Dog | Up to 9 months | Inhalation | Sinus tachycardia and ventricular ectopic arrhythmias observed. fda.gov |

| (R,R)-Formoterol | Not Specified | Acute | Intravenous | Minimum lethal dose of 100 mg/kg. nih.gov |

| (S,S)-Formoterol | Not Specified | Acute | Intravenous | Minimum lethal dose of 50 mg/kg. nih.gov |

Reproductive and Developmental Toxicity Assessments in Animals (e.g., rats, rabbits)

The reproductive and developmental toxicity of formoterol and its stereoisomers has been evaluated in animal models, primarily rats and rabbits.

Studies on arformoterol ((R,R)-formoterol) indicated no effects on fertility or reproductive performance in rats. fda.gov However, arformoterol was found to be teratogenic in both rats and rabbits, an effect considered typical for beta-2 adrenergic agonists. fda.gov In these species, high doses of (R,R)-formoterol led to a decrease in the number of viable fetuses and reduced fetal body weights. fda.gov Evidence of developmental delays was also noted in rats at high doses. fda.gov

Similarly, studies with racemic formoterol fumarate showed no impairment of fertility in rats following oral administration. fda.gov While it was not found to be teratogenic in rats and rabbits at certain oral doses, other laboratory findings have indicated teratogenic effects. fda.gov Delayed ossification and decreased fetal weight were observed in rats at specific oral doses. fda.gov Furthermore, administration of formoterol fumarate to rats during late pregnancy resulted in stillbirth and neonatal mortality at higher oral doses. fda.govnih.gov

In some reproductive studies in rats, formoterol administered orally was associated with implantation losses, as well as reductions in birth weight and early postnatal survival at very high systemic exposure levels. astrazeneca.caazpicentral.com Slight reductions in fertility in male rats were also noted at dose levels higher than the maximum human exposure. astrazeneca.carxlist.com

Interactive Data Table: Reproductive and Developmental Toxicity of Formoterol Stereoisomers

| Compound | Species | Key Findings |

|---|---|---|

| Arformoterol ((R,R)-Formoterol) | Rat | No effect on fertility. fda.gov Teratogenic at high doses, leading to developmental delays, decreased viable fetuses, and reduced fetal body weight. fda.gov |

| Arformoterol ((R,R)-Formoterol) | Rabbit | Teratogenic at high doses, resulting in decreased viable fetuses and reduced fetal body weight. fda.gov |

| Formoterol Fumarate | Rat | No impairment of fertility. fda.gov Delayed ossification and decreased fetal weight at certain oral doses. fda.gov Stillbirth and neonatal mortality at high oral doses during late pregnancy. fda.govnih.gov Implantation losses and decreased postnatal survival at very high doses. astrazeneca.caazpicentral.com Slight reduction in male fertility at high doses. astrazeneca.carxlist.com |

| Formoterol Fumarate | Rabbit | Not teratogenic at certain oral doses, though other studies suggest teratogenicity. fda.gov |

Carcinogenicity Studies in Rodent Models (e.g., mice, rats)

The carcinogenic potential of formoterol and its (R,R)-isomer, arformoterol, has been assessed in long-term studies in mice and rats.

For arformoterol, a two-year oral carcinogenicity study in mice and a two-year inhalation study in rats were conducted. fda.gov In mice, there were findings of uterine and cervical endometrial stromal polyps and stromal cell sarcoma. fda.gov These tumors of the female genital tract are known to be produced by beta-2 adrenergic agonists in rodents. fda.gov In the rat study, findings included thyroid C-cell adenoma and carcinoma. fda.gov

Long-term studies with racemic formoterol fumarate have also been conducted. fda.gov In a 24-month oral carcinogenicity study in CD-1 mice, a dose-related increase in the incidence of uterine leiomyomas was observed. azpicentral.comrxlist.com In rats, carcinogenicity studies have shown an increased incidence of ovarian leiomyomas and benign ovarian theca-cell tumors. nih.gov An increased incidence of mesovarian leiomyoma and uterine leiomyosarcoma was also seen in rats following inhalation. azpicentral.com These tumors in the female reproductive tract of rodents are considered class effects of beta-2 adrenergic agonists. fda.govazpicentral.com Additionally, in mice, adrenal subcapsular adenomas and carcinomas and hepatocarcinomas have been observed. fda.govnih.gov

Interactive Data Table: Carcinogenicity Findings for Formoterol Stereoisomers in Rodents

| Compound | Species | Study Duration | Route of Administration | Tumor Findings |

|---|---|---|---|---|

| Arformoterol ((R,R)-Formoterol) | Mouse | 2 years | Oral | Uterine and cervical endometrial stromal polyps and sarcoma. fda.gov |

| Arformoterol ((R,R)-Formoterol) | Rat | 2 years | Inhalation | Thyroid C-cell adenoma and carcinoma. fda.gov |

| Formoterol Fumarate | Mouse | 24 months | Oral | Uterine leiomyomas. azpicentral.comrxlist.com Adrenal subcapsular adenomas and carcinomas. nih.gov Hepatocarcinomas. nih.gov |

| Formoterol Fumarate | Rat | Not Specified | Drinking Water/Dietary | Ovarian leiomyomas, benign ovarian theca-cell tumors. nih.gov |

| Formoterol Fumarate | Rat | 24 months | Inhalation | Mesovarian leiomyoma and uterine leiomyosarcoma. azpicentral.com |

Future Directions in Rel R,s Formoterol Research

Exploration of Novel Synthetic Pathways for Stereoselective Production

The production of enantiomerically pure (R,R)-formoterol is a primary objective, as it constitutes the therapeutically active component of the racemic mixture. mdpi.com Historically, methods for separating the stereoisomers have included diastereomeric crystallization of the racemic mixture using optically active tartaric acid and chromatographic separation of diastereomeric precursors. google.comnewdrugapprovals.orggoogle.com However, these processes can be inefficient, involving long procedures and resulting in low yields. newdrugapprovals.org

Future research is focused on developing more practical and efficient stereoselective synthetic routes. One promising approach involves the reaction of an optically pure 4-benzyloxy-3-formamidostyrene oxide with an optically pure amine, followed by debenzylation. google.com Another advanced strategy utilizes aziridine (B145994) ketone intermediates, which can undergo highly stereoselective reduction to create the desired stereochemistry. beilstein-journals.org The development of greener synthetic methods, potentially using biocatalytic processes like enzyme-catalyzed kinetic resolution, represents a significant frontier in producing single-enantiomer drugs. acs.org The goal is to move beyond resolution of racemates to direct asymmetric synthesis, which is often more efficient and economical.

Table 1: Overview of Synthetic Strategies for Formoterol (B127741) Stereoisomers

| Method | Description | Key Intermediates/Reagents | Reference |

|---|---|---|---|

| Diastereomeric Crystallization | Resolution of racemic formoterol using a chiral resolving agent. | Optically pure tartaric acid | google.comgoogle.com |

| Precursor Separation | Coupling of a racemic epoxide with an optically pure amine to form diastereomers, followed by HPLC separation. | Racemic 4-benzyloxy-3-nitrostyrene oxide, optically pure amine | google.comnewdrugapprovals.org |

| Asymmetric Synthesis | Reaction of optically pure precursors to directly form the desired enantiomer. | Optically pure 4-benzyloxy-3-formamidostyrene oxide, optically pure amine | google.com |

| Chelation-Controlled Reduction | Stereoselective reduction of an aziridine ketone to create a key chiral alcohol intermediate. | Aziridine ketone, NaBH₄/ZnCl₂ | beilstein-journals.org |

Advanced Computational Modeling and Drug Design for Enhanced Selectivity

Formoterol's therapeutic effect is rooted in its high selectivity for the β2-adrenoceptor, which is primarily due to its greater binding affinity for this receptor subtype over β1- or β3-adrenoceptors. nih.govresearchgate.net Advanced computational modeling and drug design offer powerful tools to further enhance this selectivity. Future efforts in this area will likely focus on several key aspects:

Understanding Structure-Activity Relationships (SAR): Computational models can elucidate the precise molecular interactions between each formoterol stereoisomer and the β2-adrenoceptor binding pocket. This knowledge is crucial for designing new analogues with improved affinity and selectivity. acs.org

Exploring Biased Agonism: The β2-adrenoceptor can signal through different intracellular pathways, such as Gsα and Giα proteins or via β-arrestin. researchgate.net Computational studies can help design "biased agonists" that preferentially activate the desired therapeutic pathway (e.g., Gs-mediated bronchodilation) while avoiding pathways linked to adverse effects. The fenoterol (B1672521) scaffold, a related compound, has already been identified as a promising starting point for developing Gs-biased agonists. researchgate.net

Predictive Modeling: The use of machine learning and molecular dynamics simulations can help identify cryptic allosteric sites on the receptor. researchgate.net Targeting these sites with novel ligands could offer a new paradigm for modulating receptor activity with greater specificity. These in silico models can screen virtual libraries of compounds, predicting their binding affinity and efficacy before undertaking costly and time-consuming synthesis. ulisboa.pt

Deeper Insights into Stereoisomer-Specific Molecular Mechanisms Beyond β2-Adrenoceptors

While the (R,R)-enantiomer's activity at the β2-adrenoceptor is well-documented, the biological effects of the (S,S)-enantiomer are less understood and may involve mechanisms entirely separate from this receptor. Research indicates that the toxicity of (S,S)-formoterol may not be related to β2-adrenoceptor binding. diva-portal.orgnih.gov Future investigations are needed to explore these alternative pathways, which could have significant clinical implications.

Key areas for future research include:

Differential Metabolism: Formoterol undergoes stereoselective metabolism, primarily through glucuronidation. nih.govnih.gov Studies with human liver microsomes show that glucuronidation occurs more rapidly for (S,S)-formoterol than for (R,R)-formoterol. nih.gov This can lead to an accumulation of the (S,S)-isomer in the body. ersnet.org Further research is also needed on other metabolic pathways, such as sulfation, where the presence of the (R,R)-isomer was found to reduce the metabolic rate. diva-portal.orgnih.gov

Off-Target Cellular Effects: Pre-clinical studies have revealed that (S,S)-formoterol may have unique biological actions. For instance, tissues pre-treated with (S,S)-formoterol, but not (R,R)- or racemic formoterol, showed exaggerated contractile responses to carbachol (B1668302). diva-portal.orgnih.gov Furthermore, formoterol has been shown to exhibit anti-apoptotic and anti-autophagic activity in neuronal cells, an effect that warrants deeper investigation to determine its stereospecificity and relevance.

Anti-inflammatory Actions: Beyond bronchodilation, β2-agonists are known to have anti-inflammatory effects, such as inhibiting the release of mediators from mast cells and reactive oxygen species from neutrophils. nih.gov It is crucial to determine the stereospecific contributions of the formoterol enantiomers to these potentially beneficial actions.

Development of Highly Sensitive and Specific Enantioselective Analytical Tools

The ability to accurately quantify individual formoterol enantiomers in biological matrices is essential for pharmacokinetic studies, doping control, and quality control of pharmaceutical formulations. wada-ama.orgchemrxiv.org A variety of enantioselective analytical methods have been developed, primarily based on high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS). asianpubs.orgwada-ama.org

Future development in this field will aim for even greater performance. The focus will be on:

Enhanced Sensitivity: Achieving lower limits of detection (LOD) and quantification (LOQ) is critical, especially for pharmacokinetic studies where plasma concentrations can be very low. nih.gov Current methods have reported LOQs around 0.2 to 0.4 nmol/L. nih.govchemrxiv.org

Increased Throughput: Reducing analysis run times is important for high-throughput screening in both drug development and doping control. chemrxiv.org

Novel Separation Techniques: Research into new chiral stationary phases, such as polysaccharide-based columns (e.g., Chiralpak AD-H) or protein-based columns (e.g., CHIRAL-AGP), continues to yield improved resolution. nih.govasianpubs.org An alternative approach is the use of chiral mobile phase additives with achiral columns, which can be a cost-effective and rapid method. chemrxiv.org

Advanced Detection: Coupling chiral separation with advanced detection methods like tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity, allowing for the characterization of both the parent enantiomers and their metabolites, such as glucuronides. wada-ama.orgwada-ama.org

Table 2: Comparison of Enantioselective Analytical Methods for Formoterol

| Technique | Chiral Selector | Column Type | Detector | Key Performance Metrics | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Sulfated β-cyclodextrin (Mobile Phase Additive) | Kinetex C8 (Achiral Core-Shell) | UV | Resolution: 2.57; LOD: 0.2 µg/ml; Run time: 9 min | chemrxiv.org |

| HPLC | Amylose derivative | Chiralpak AD-H | UV, Polarimetric | Resolution: >2.5; Linearity (r²): >0.9999 | asianpubs.org |

| HPLC | Cellobiohydrolase | Chiral-CBH | Electrochemical | Used for kinetic characterization of metabolites | nih.gov |

| HPLC | α₁-acid glycoprotein | CHIRAL-AGP | Electrochemical | LOQ: 0.4 nmol/L | nih.gov |

| LC-MS/MS | Not specified | Not specified | Tandem Mass Spectrometry | Advanced method for urinary level characterization in doping control | wada-ama.orgwada-ama.org |

Q & A

Q. What biomarkers differentiate bronchodilation efficacy from adverse cardiac effects in formoterol studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。